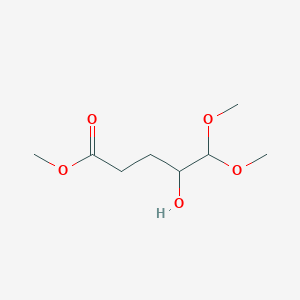
Methyl 4-hydroxy-5,5-dimethoxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-5,5-dimethoxypentanoate is an organic compound with a unique structure that includes both hydroxyl and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-5,5-dimethoxypentanoate typically involves the esterification of 4-hydroxy-5,5-dimethoxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the acid and methanol are continuously fed into the reactor, and the ester is continuously removed. This process allows for high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-5,5-dimethoxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-oxo-5,5-dimethoxypentanoic acid.
Reduction: 4-hydroxy-5,5-dimethoxypentanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-5,5-dimethoxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 4-hydroxy-5,5-dimethoxypentanoate exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a benzoate core.
Methyl 4-hydroxy-3,5-dimethylbenzoate: Similar structure with methyl groups instead of methoxy groups.
Uniqueness
Methyl 4-hydroxy-5,5-dimethoxypentanoate is unique due to its pentanoate backbone and the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H16O5 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl 4-hydroxy-5,5-dimethoxypentanoate |
InChI |
InChI=1S/C8H16O5/c1-11-7(10)5-4-6(9)8(12-2)13-3/h6,8-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
LUVCVDDTAYIWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(CCC(=O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)



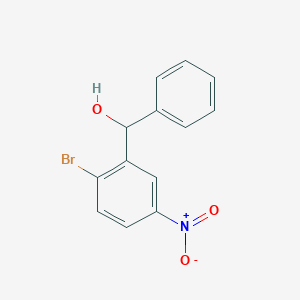
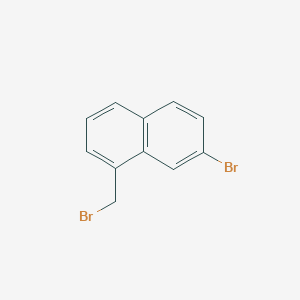



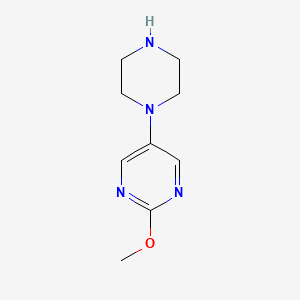
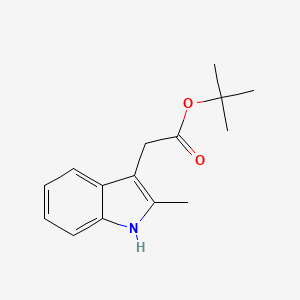
![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)
